molecular formula C19H29BO3 B1489645 2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane CAS No. 2246563-65-3

2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No. B1489645
M. Wt: 316.2 g/mol
InChI Key: XFHTXNGOJVNTCO-UHFFFAOYSA-N
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Description

Dioxaborolanes are a class of organic compounds containing a boron atom bonded to two oxygen atoms and two carbon atoms . They are used in various chemical reactions due to their unique properties .


Molecular Structure Analysis

The molecular structure of dioxaborolanes typically involves a five-membered ring consisting of two carbon atoms, two oxygen atoms, and one boron atom .


Chemical Reactions Analysis

Dioxaborolanes are involved in various chemical reactions. For instance, they can react with a cross-linker and isocyanates by the thiol-ene “click” reaction and the addition reaction, providing a formation of the networks .

Scientific Research Applications

Synthesis and Chemical Properties

  • A study described the synthesis of derivatives similar to the specified compound, highlighting their potential as serine protease inhibitors. These compounds showed specific interactions in both solid state and solution, which could be relevant for developing therapeutic agents (Spencer et al., 2002).
  • The crystal structure of a related compound was determined, providing insights into the molecular arrangement and potential for further modification in drug design (Seeger & Heller, 1985).

Applications in Material Science

  • Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives were synthesized for potential use in LCD technology and as intermediates for conjugated polyene materials. These compounds are being tested for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).

Biological and Therapeutic Potential

  • Another study synthesized benzyloxycyanophenylboronic esters related to the compound , potentially relevant for developing new pharmaceuticals or chemical probes (El Bialy et al., 2011).
  • Research into pinacolyl boronate-substituted stilbenes, similar in structure to the specified compound, showed inhibition of lipogenesis, presenting a potential pathway for developing lipid-lowering drugs (Das et al., 2011).

Safety And Hazards

The safety and hazards associated with dioxaborolanes can vary depending on the specific compound and its usage. Always refer to the safety data sheet of the specific compound for detailed information .

Future Directions

Dioxaborolanes have potential applications in various fields, including the development of more sustainable, flexible electrochemical-based electronics with extended service life through repair or reprocessing .

properties

IUPAC Name

2-[2-(cyclohexylmethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BO3/c1-18(2)19(3,4)23-20(22-18)16-12-8-9-13-17(16)21-14-15-10-6-5-7-11-15/h8-9,12-13,15H,5-7,10-11,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFHTXNGOJVNTCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Cyclohexylmethoxyphenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

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